molecular formula C10H18O3 B1316950 8-Methyl-7-oxononanoic acid CAS No. 55277-54-8

8-Methyl-7-oxononanoic acid

Cat. No. B1316950
CAS RN: 55277-54-8
M. Wt: 186.25 g/mol
InChI Key: LMOREHIFXCGWCA-UHFFFAOYSA-N
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Description

8-Methyl-7-oxononanoic acid, also known by its CAS Number 55277-54-8, is a chemical compound with a molecular weight of 186.25 . It is a white solid in physical form . This compound is an intermediate for the synthesis of conjugated molecules .


Synthesis Analysis

The synthesis of 8-Methyl-7-oxononanoic acid involves a multi-step reaction . The crude product is added to a lye containing potassium hydroxide in water, and reacted under reflux for 1 hour . After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .


Molecular Structure Analysis

The molecular formula of 8-Methyl-7-oxononanoic acid is C10H18O3 . The InChI code for this compound is 1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions of 8-Methyl-7-oxononanoic acid are not significantly affected by the shift to a lower temperature . The rate coefficients are determined to be (2.2 ± 0.4) x 10^-10 cm^2 s^-1 at 2°C and (2.2 ± 0.2) x 10^-10 cm^2 s^-1 at 21°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-7-oxononanoic acid include a molecular weight of 186.25 g/mol . The compound is a white solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research has explored synthetic pathways to derive compounds similar to 8-Methyl-7-oxononanoic acid. For instance, the synthesis of 6-(2-methyl-5-sulfo-1H-indol-3-yl) hexanoic acid and its analog involves reactions starting from ethyl acetoacetate and ethyl 6-bromohexanoate, among others, to obtain 8-oxononanoic acid and 7-methyl-8-oxononanoic acid through a series of chemical reactions including nucleophilic substitution and decarboxylation (Sun Yan, 2010).
  • Bioorganic and Medicinal Chemistry : The genetic incorporation of 2-amino-8-oxononanoic acid into proteins in Escherichia coli demonstrated the utility of the keto group in this amino acid for site-specific protein labeling, showcasing its application in biochemistry and molecular biology (Ying Huang et al., 2010).

Biological Implications and Applications

  • Mycobacterium Tuberculosis Research : The study on 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis, which transforms 8-amino-7-oxononanoic acid (KAPA) into DAPA, indicates the potential for designing new antimycobacterial drugs. This research highlights the enzyme's specificity and the inhibitory effects of certain analogs, paving the way for targeted drug development (S. Mann et al., 2009).

Mechanistic Insights and Enzyme Studies

  • Enzyme Mechanism Studies : Investigations into the mechanism of 8-amino-7-oxononanoate synthase, a key enzyme in biotin biosynthesis, provide insights into the biochemical pathways involving compounds like 8-Methyl-7-oxononanoic acid. These studies focus on understanding the enzyme's catalytic action and the role of substrate and product binding in facilitating biochemical reactions (S. Webster et al., 2000).

Environmental and Material Science Applications

  • Oxidation Products and Polymerization : Research into the oxidation products of abietic acid and its methyl ester sheds light on the susceptibility of certain positions within molecular structures to modification, which can inform the design of materials with specific properties or the understanding of environmental degradation processes (S. Prinz et al., 2002).

properties

IUPAC Name

8-methyl-7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOREHIFXCGWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560238
Record name 8-Methyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-7-oxononanoic acid

CAS RN

55277-54-8
Record name 8-Methyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Kaga, M Miura, K Orito - Synthesis, 1989 - thieme-connect.com
Huang-Minlon reduction of 8-methyl-7-oxononanoic acid (4ba), obtained by the acylation of cyclohexanone enamine 2a with 2-methylpropanoyl chloride (1b) followed by ring cleavage …
Number of citations: 10 www.thieme-connect.com
S Mann, L Colliandre, G Labesse, O Ploux - Biochimie, 2009 - Elsevier
… tuberculosis DAPA AT: the desmethyl-KAPA (8-amino-7-oxooctanoic acid) and the dimethyl-KAPA (8-amino-8-methyl-7-oxononanoic acid). While the dimethyl-KAPA did not inhibit the M…
Number of citations: 23 www.sciencedirect.com

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